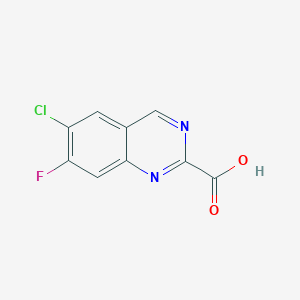6-Chloro-7-fluoro-quinazoline-2-carboxylic acid
CAS No.: 2306272-16-0
Cat. No.: VC5029313
Molecular Formula: C9H4ClFN2O2
Molecular Weight: 226.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2306272-16-0 |
|---|---|
| Molecular Formula | C9H4ClFN2O2 |
| Molecular Weight | 226.59 |
| IUPAC Name | 6-chloro-7-fluoroquinazoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4ClFN2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15) |
| Standard InChI Key | HTJYUNAVWADNMV-UHFFFAOYSA-N |
| SMILES | C1=C2C=NC(=NC2=CC(=C1Cl)F)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
6-Chloro-7-fluoro-quinazoline-2-carboxylic acid belongs to the quinazoline family, a bicyclic aromatic system comprising two fused six-membered rings (benzene and pyrimidine). The substitution pattern at positions 2, 6, and 7 distinguishes this compound from other quinazoline derivatives. Key structural features include:
-
A carboxylic acid group at position 2, which enhances hydrogen-bonding potential.
-
Chlorine and fluorine atoms at positions 6 and 7, respectively, introducing steric and electronic effects that influence molecular interactions.
Table 1: Physicochemical Properties of 6-Chloro-7-fluoro-quinazoline-2-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.59 g/mol | |
| Density | Not reported | — |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
| Purity (Commercial) | ≥97% |
The absence of reported thermal properties (e.g., boiling/melting points) in available literature underscores the need for further experimental characterization.
Spectral and Computational Data
While specific spectral data (e.g., NMR, IR) for this compound are unavailable, analogous quinazoline-2-carboxylic acids exhibit characteristic absorption bands:
-
Carboxylic Acid O-H Stretch: ~2500–3000 cm (broad) in IR spectra.
-
Aromatic C-H Stretch: ~3000–3100 cm.
-
NMR: Expected downfield shifts due to electron-withdrawing fluorine .
Computational models predict a polar surface area (PSA) of ~91.6 Å and logP ≈ 0.7, suggesting moderate solubility in polar solvents .
Synthesis and Analytical Characterization
Table 2: Key Intermediates in Quinazoline Synthesis
| Intermediate | CAS Number | Role in Synthesis |
|---|---|---|
| 7-Fluoro-6-nitro-4-hydroxyquinazoline | 162012-69-3 | Fluorine introduction |
| 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxylic acid | 54643-79-7 | Chlorine substitution |
Analytical Methods
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for purity assessment. Commercial batches of this compound exhibit ≥97% purity, as verified by reverse-phase HPLC .
Future Directions and Research Opportunities
-
Kinase Selectivity Studies: Systematic profiling against Aurora kinases, EGFR, and VEGFR to identify therapeutic targets.
-
Derivatization Strategies:
-
Amide formation at the carboxylic acid position to improve bioavailability.
-
Substituent variation at positions 6 and 7 to optimize steric/electronic properties.
-
-
In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume